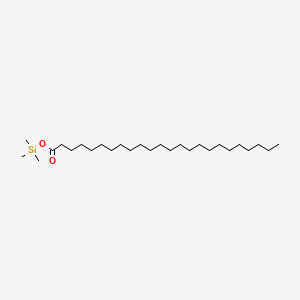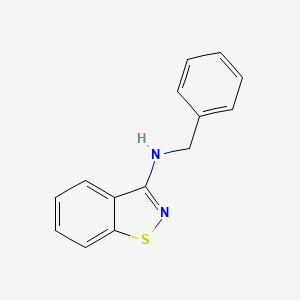![molecular formula C23H24S3 B14460110 1,1'-{[4-(Methylsulfanyl)-1,3-phenylene]bis(methylene)}bis[4-(methylsulfanyl)benzene] CAS No. 68946-03-2](/img/structure/B14460110.png)
1,1'-{[4-(Methylsulfanyl)-1,3-phenylene]bis(methylene)}bis[4-(methylsulfanyl)benzene]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-{[4-(Methylsulfanyl)-1,3-phenylene]bis(methylene)}bis[4-(methylsulfanyl)benzene] is a chemical compound characterized by the presence of methylsulfanyl groups attached to a phenylene core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-{[4-(Methylsulfanyl)-1,3-phenylene]bis(methylene)}bis[4-(methylsulfanyl)benzene] typically involves the reaction of 4-(methylsulfanyl)benzyl chloride with 4-(methylsulfanyl)benzyl alcohol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final compound in its pure form.
化学反応の分析
Types of Reactions
1,1’-{[4-(Methylsulfanyl)-1,3-phenylene]bis(methylene)}bis[4-(methylsulfanyl)benzene] can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the methylsulfanyl groups, typically using reducing agents like lithium aluminum hydride.
Substitution: The phenylene core can undergo electrophilic aromatic substitution reactions, where substituents such as halogens or nitro groups can be introduced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitro compounds.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: De-methylsulfanylated products.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
1,1’-{[4-(Methylsulfanyl)-1,3-phenylene]bis(methylene)}bis[4-(methylsulfanyl)benzene] has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of advanced materials and polymers due to its unique structural properties.
作用機序
The mechanism of action of 1,1’-{[4-(Methylsulfanyl)-1,3-phenylene]bis(methylene)}bis[4-(methylsulfanyl)benzene] involves its interaction with specific molecular targets. The methylsulfanyl groups can participate in various chemical interactions, including hydrogen bonding and van der Waals forces, which can influence the compound’s biological activity. The phenylene core provides a rigid structural framework that can interact with enzymes or receptors, modulating their activity and leading to potential therapeutic effects.
類似化合物との比較
Similar Compounds
1-(Methylsulfanyl)-4-(phenylethynyl)benzene: Similar in structure but with an ethynyl group instead of a methylene bridge.
1-(Methylsulfanyl)-4-(methylsulfanyl)benzene: Lacks the phenylene core and has a simpler structure.
Uniqueness
1,1’-{[4-(Methylsulfanyl)-1,3-phenylene]bis(methylene)}bis[4-(methylsulfanyl)benzene] is unique due to its bis(methylene) linkage and the presence of multiple methylsulfanyl groups. This structural arrangement provides distinct chemical and physical properties, making it valuable for specific applications in research and industry.
特性
CAS番号 |
68946-03-2 |
|---|---|
分子式 |
C23H24S3 |
分子量 |
396.6 g/mol |
IUPAC名 |
1-methylsulfanyl-2,4-bis[(4-methylsulfanylphenyl)methyl]benzene |
InChI |
InChI=1S/C23H24S3/c1-24-21-9-4-17(5-10-21)14-19-8-13-23(26-3)20(16-19)15-18-6-11-22(25-2)12-7-18/h4-13,16H,14-15H2,1-3H3 |
InChIキー |
XSCBBGRHVCYGSX-UHFFFAOYSA-N |
正規SMILES |
CSC1=CC=C(C=C1)CC2=CC(=C(C=C2)SC)CC3=CC=C(C=C3)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


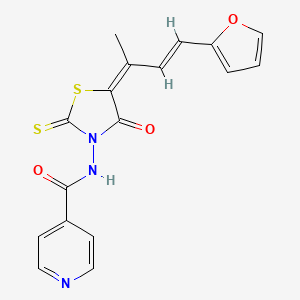
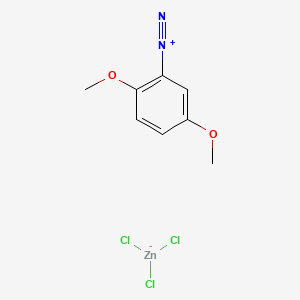

![[diethoxy-(2,2,2-trichloro-1-hydroxyethylidene)-λ5-phosphanyl] heptanoate](/img/structure/B14460040.png)
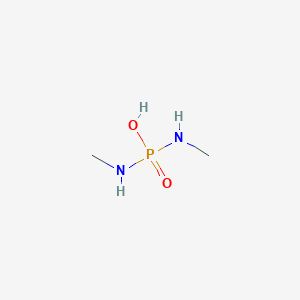

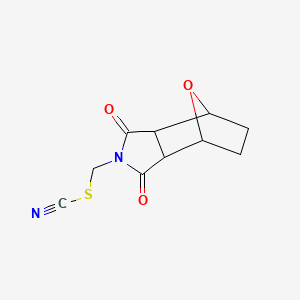
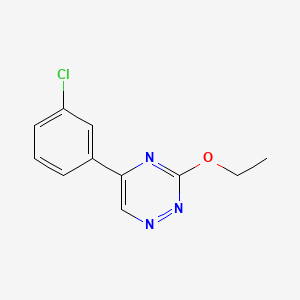
![5,5-Dimethyl-2-[(naphthalen-2-yl)oxy]-1,3-oxazol-4(5H)-one](/img/structure/B14460074.png)
![3,3'-(1,4-Phenylene)bis[1-(2-hydroxy-5-methylphenyl)prop-2-en-1-one]](/img/structure/B14460080.png)

